Germanium sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Germanium sulfide can be synthesized through several methods:

Reduction of Germanium Disulfide: The first synthesis was achieved by Winkler by reducing germanium disulfide with germanium.

Reduction in Hydrogen Gas: Another method involves reducing germanium disulfide in a stream of hydrogen gas.

Reduction with Hypophosphorous Acid: Germanium disulfide can also be reduced with an excess of hypophosphorous acid followed by vacuum sublimation.

Sol-Gel Processing: This compound-based glass films can be deposited by spin-coating onto silicon wafers and silica glass disks using the reaction between germanium tetrachloride and hydrogen sulfide.

化学反応の分析

Germanium sulfide undergoes various chemical reactions:

Hydrolysis: When exposed to moist air or water, this compound hydrolyzes to form germanium hydroxide and germanium oxide.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction pathways and products are less commonly documented.

Substitution Reactions: This compound can participate in substitution reactions, particularly in the formation of thiogermanates when melted with alkaline carbonates and sulfur.

科学的研究の応用

Germanium sulfide has a wide range of applications in scientific research:

Optoelectronics: Due to its high optical absorption and tunable optical band gap, this compound is used in optoelectronic devices.

Semiconductors: Its semiconductor properties make it valuable in electronic applications, including transistors and diodes.

Material Science: This compound is studied for its unique anisotropic electronic conductance and excitonic effects, which are useful in developing advanced materials.

作用機序

The mechanism of action of germanium sulfide in various applications involves its interaction with molecular targets and pathways:

Optoelectronics: In optoelectronic applications, this compound’s high optical absorption and tunable band gap allow it to efficiently convert light into electrical signals.

Biological Effects: In biomedicine, germanium compounds can modulate immune responses and exhibit antioxidant properties, although the exact molecular pathways are still under investigation.

類似化合物との比較

Germanium sulfide can be compared with other similar compounds:

Germanium Disulfide (GeS2): Unlike this compound, germanium disulfide is a white precipitate that is soluble in water and caustic alkalis.

Germanium Monoxide (GeO): Germanium monoxide is another related compound, known for its high refractive index and transparency to infrared light.

Other Chalcogenides: Compounds like germanium selenide (GeSe) and germanium telluride (GeTe) share similar properties but differ in their specific applications and physical characteristics.

This compound stands out due to its unique combination of semiconductor properties, stability, and versatility in various scientific and industrial applications.

特性

CAS番号 |

12737-58-5 |

|---|---|

分子式 |

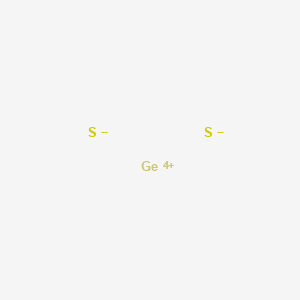

GeS2 |

分子量 |

136.8 g/mol |

IUPAC名 |

germanium(4+);disulfide |

InChI |

InChI=1S/Ge.2S/q+4;2*-2 |

InChIキー |

OYZZHPSIYKHHAX-UHFFFAOYSA-N |

正規SMILES |

[S-2].[S-2].[Ge+4] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)

![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)